4,5-Epoxyartemisinic acid

Übersicht

Beschreibung

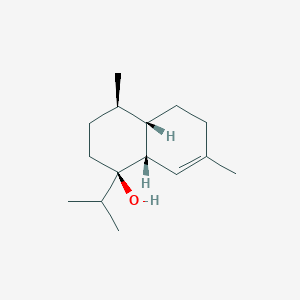

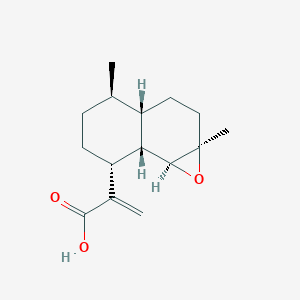

4,5-Epoxyartemisinic acid is a natural compound isolated from the herbs of Artemisia annua L . It is also known by the synonym 2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-Dimethyldecahydronaphtho[1,2-b]oxiren-7-yl]acrylic acid .

Synthesis Analysis

The synthesis of 4,5-Epoxyartemisinic acid involves selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans . These cyclisations can occur spontaneously or be mediated and significantly accelerated by epoxide hydrolases (EHs) .Molecular Structure Analysis

The molecular formula of 4,5-Epoxyartemisinic acid is C15H22O3 . Its structure has been confirmed by NMR .Chemical Reactions Analysis

The chemical reactions involving 4,5-Epoxyartemisinic acid are primarily cyclisations of 4,5-epoxy alcohols to tetrahydropyrans . These reactions can either occur spontaneously or be mediated and significantly accelerated by EHs .Physical And Chemical Properties Analysis

4,5-Epoxyartemisinic acid is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen

Source and Extraction

4,5-Epoxyartemisinic acid is a compound that can be extracted from the herbs of Artemisia annua L . It’s a type of sesquiterpenoid, a class of terpenes that consists of three isoprene units and have the molecular formula C15H24 .

Antibacterial Properties

Research has shown that Artemisia species, which contain 4,5-Epoxyartemisinic acid, have strong antibiotic activities against several bacteria. These include Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Proteus mirabilis, and Pseudomonas aeruginosa .

Antioxidant Capacity

Artemisia species, which contain 4,5-Epoxyartemisinic acid, have been found to have strong antioxidant capacity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Metabolomic Analysis

A metabolomic analysis of three species of Artemisia in Tibet identified 1109 metabolites within 10 categories, including lipids, amino acids, nucleotides, flavonoids, terpenes, coumarins, organic acids, and phenolic acids . 4,5-Epoxyartemisinic acid, being a terpene, was one of these metabolites.

Medicinal Research

The information obtained from the metabolomic analysis and the identified antibacterial and antioxidant activities of Artemisia species should help medicinal research . This could lead to the development of new drugs and treatments.

Comprehensive Development and Utilization of Artemisia Species

The comprehensive understanding of the metabolites of Artemisia species and their properties can facilitate the comprehensive development and utilization of Artemisia species in areas like Tibet .

Wirkmechanismus

Target of Action

4,5-Epoxyartemisinic acid is a natural product used for research related to life sciences . .

Result of Action

Artemisia species, from which 4,5-epoxyartemisinic acid is derived, have been shown to have strong antibiotic activities against various bacteria and have strong antioxidant capacity .

Zukünftige Richtungen

The future directions for research on 4,5-Epoxyartemisinic acid could involve further exploration of its biosynthesis, its potential medicinal uses, and its active constituents . Additionally, synthetic approaches for endo-selective intramolecular epoxide ring opening (IERO) of 4,5-epoxy-alcohols and their applications in natural product synthesis could be investigated .

Eigenschaften

IUPAC Name |

2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8,10-13H,2,4-7H2,1,3H3,(H,16,17)/t8-,10+,11+,12+,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNNGKUJKJXDCO-IEFGFUDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC3(C2O3)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Epoxyartemisinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.